In-Depth Technical Guide: 8-Amino-2-naphthalenesulfonic Acid
In-Depth Technical Guide: 8-Amino-2-naphthalenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 8-Amino-2-naphthalenesulfonic acid, also known as 1,7-Cleve's acid. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise, quantitative data and detailed experimental context.
Core Chemical Properties
8-Amino-2-naphthalenesulfonic acid is an aromatic organic compound derived from naphthalene.[1][2] At room temperature, it typically appears as a white to light tan crystalline powder.[2] First synthesized in the late 19th century, it has historically been a key intermediate in the production of azo dyes and pigments due to its ability to impart high color fastness and water solubility.[1][2] Beyond the dye industry, it has found applications in the synthesis of certain pharmaceuticals and biological stains.[1][2]
Physicochemical and Structural Data
A summary of the key physicochemical and structural properties of 8-Amino-2-naphthalenesulfonic acid is presented in the table below.
| Property | Value | Reference |
| CAS Number | 119-28-8 | [3] |
| Molecular Formula | C₁₀H₉NO₃S | [3] |
| Molecular Weight | 223.25 g/mol | [3] |
| Appearance | White to gray to brown powder/crystal | [2] |
| Melting Point | ≥300 °C (decomposes) | [4] |
| Solubility | Soluble in 220 parts water; very slightly soluble in alcohol and ether. | [3] |
| pKa | pK1: 3.66 (25°C) | [4] |
Synthesis and Purification
The industrial synthesis of 8-Amino-2-naphthalenesulfonic acid is typically achieved through the sulfonation of 2-naphthylamine (B18577) with concentrated sulfuric acid.[2] This electrophilic substitution reaction is followed by the isolation of the desired 8-amino-2-isomer.[2] Another preparative route involves the nitration of 2-naphthalenesulfonic acid, followed by reduction of the nitro group.[5]
Experimental Protocol: Synthesis via Sulfonation of 2-Naphthylamine (General Procedure)
Materials:
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2-Naphthylamine
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Concentrated Sulfuric Acid (98%)
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Ice
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Water
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Sodium Hydroxide solution (for neutralization)
Procedure:
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Carefully add 2-naphthylamine to an excess of concentrated sulfuric acid, maintaining a low temperature using an ice bath to control the exothermic reaction.
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Slowly heat the mixture to the desired reaction temperature and maintain for a specified period to effect sulfonation. The precise temperature and time will influence the isomer distribution.
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After the reaction is complete, cool the mixture and carefully pour it onto crushed ice to precipitate the sulfonated product.
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Filter the crude product and wash with cold water.
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The crude product is a mixture of isomers. The separation of the 8-amino-2-naphthalenesulfonic acid isomer can be achieved by fractional crystallization, often involving the formation of salts with different solubilities.
Logical Workflow for Synthesis and Purification
Caption: A generalized workflow for the synthesis and purification of 8-Amino-2-naphthalenesulfonic acid.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
A specific, validated HPLC method for the quantitative analysis of 8-Amino-2-naphthalenesulfonic acid is not detailed in readily available literature. However, methods for the separation of related naphthalenesulfonic acid isomers can be adapted. A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile (B52724) and water, buffered with an acid such as phosphoric or formic acid, is a common starting point for the analysis of such compounds.
Proposed HPLC Method Parameters
Caption: A table of proposed starting parameters for the HPLC analysis of 8-Amino-2-naphthalenesulfonic acid.
Spectral Data
Detailed and verified spectral data (¹H NMR, ¹³C NMR, FT-IR, and UV-Vis) for 8-Amino-2-naphthalenesulfonic acid are not consistently available in public databases. The data for structurally similar compounds are often used as a reference.
Note on Spectral Data: The lack of definitive public spectral data for this specific isomer highlights a gap in the chemical literature. Researchers are advised to acquire their own analytical data for confirmation of structure and purity.
Biological Activity and Signaling Pathways
Currently, there is no significant information available in the public domain regarding the biological activity or the involvement of 8-Amino-2-naphthalenesulfonic acid in specific signaling pathways. Its primary documented use is as a chemical intermediate.[1][2] Further research would be required to explore any potential pharmacological or biological effects.
Safety and Handling
8-Amino-2-naphthalenesulfonic acid is classified as a skin irritant.[4] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be observed when handling this compound. It should be stored in a dry, well-ventilated area.
This guide provides a summary of the currently available technical information on 8-Amino-2-naphthalenesulfonic acid. The absence of detailed experimental protocols and comprehensive spectral data in recent literature suggests that this compound, while historically important, is not a subject of extensive current academic research. Professionals in drug development should consider this lack of data when evaluating its potential for new applications.
